molecular formula C17H19N5O2 B2768818 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922016-32-8

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2768818
CAS No.: 922016-32-8
M. Wt: 325.372
InChI Key: HIPYNAZXCIKUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo-pyrimidinone derivative characterized by a bicyclic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted at position 5 with a 3-methylbenzyl group and at position 1 with an ethylacetamide side chain.

Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-12-4-3-5-14(8-12)10-21-11-19-16-15(17(21)24)9-20-22(16)7-6-18-13(2)23/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPYNAZXCIKUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C23H22N4O3
Molecular Weight 406.45 g/mol
CAS Number 922845-88-3
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolopyrimidine core followed by acylation reactions. The synthetic route often requires careful control of reaction conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various non-small cell lung cancer (NSCLC) cell lines, including A549-P, H1975, and PC-9. The results indicate that it exhibits significant cytotoxic activity with IC50 values ranging from 1.48 to 2.76 μM , demonstrating its potency in inhibiting tumor cell proliferation .

Mechanism of Action:

  • Induction of Apoptosis: Flow cytometry analyses have shown that the compound induces apoptosis in A549-P cells in a concentration-dependent manner.
  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase.
  • Downregulation of Key Proteins: Western blot analyses revealed that treatment with this compound significantly downregulates the phosphorylation of EGFR, c-Met, and downstream AKT pathways .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Preliminary screening indicated that it possesses significant anticonvulsant activity, suggesting potential use in treating epilepsy .

Study on NSCLC Treatment

In a notable study involving a xenograft model of NSCLC, administration of this compound at a dose of 60 mg/kg resulted in a tumor growth inhibition rate of 55.3% , outperforming the standard treatment with Afatinib (46.4%) . This study underscores the compound's potential as a dual EGFR/c-Met inhibitor.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 5-(3-Methylbenzyl), 1-(2-acetamidoethyl) Acetamide, Methylbenzyl
LY231514 (Taylor & Patel, 1992) Pyrrolo[2,3-d]pyrimidin-7-one 4-(2-Aminoethyl)benzoyl-L-glutamic acid Glutamic acid, Benzoyl
EP2228370B1 (Tian et al., 2007) 1,2,4-Triazin-6-one 3-(Ethoxybenzenesulfonyl), 4-ethylpiperazinyl Sulfonyl, Piperazinyl
Example 83 () Pyrazolo[3,4-d]pyrimidin-4-one 3-(3-Fluoro-4-isopropoxyphenyl), 1-(dimethylaminoethyl), chromen-4-one Fluorophenyl, Chromenone, Isopropoxy
Compound 3b (Wiley-VCH, 2013) Pyrimido[4,5-d]pyrimidin-4-one 3-Acrylamidophenyl, 2-methoxy-4-(4-methylpiperazinyl)phenyl Acrylamide, Piperazinyl

Key Observations :

  • Core Variations: The target compound and Example 83 share the pyrazolo[3,4-d]pyrimidinone core, whereas LY231514 and Compound 3b utilize pyrrolo-pyrimidinone and pyrimido-pyrimidinone cores, respectively.
  • Substituent Diversity : The 3-methylbenzyl group in the target compound contrasts with fluorophenyl (Example 83) and sulfonyl-piperazinyl (EP2228370B1) substituents. Fluorine atoms enhance lipophilicity and metabolic stability, while methylbenzyl may improve target selectivity .
  • Side Chain Modifications : The acetamide group in the target compound differs from glutamic acid (LY231514) and acrylamide (Compound 3b), affecting solubility and target interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound ~380 (estimated) Not Reported Acetamide side chain enhances solubility
Example 83 571.2 302–304 High MP due to fluorophenyl/chromenone
EP2228370B1 Not Reported Not Reported Piperazinyl group improves aqueous solubility
Compound 3b ~500 (estimated) Not Reported Acrylamide may confer covalent binding

Key Observations :

  • Melting Points : Example 83 exhibits a high melting point (302–304°C), likely due to aromatic stacking and fluorine-induced crystallinity. The target compound’s acetamide may reduce MP via disrupted packing .
  • Molecular Weight : The target compound’s lower molecular weight (~380 vs. 571 in Example 83) suggests better bioavailability .

Pharmacological Inferences

Table 3: Hypothesized Pharmacological Effects

Compound Potential Target Notable Substituents Hypothesized Effect
Target Compound Kinases/DHFR* 3-Methylbenzyl, Acetamide Enhanced selectivity via hydrophobic interactions
LY231514 Dihydrofolate reductase Glutamic acid Antifolate activity
Example 83 Tyrosine kinases Fluorophenyl, Chromenone Improved binding affinity and stability
Compound 3b BTK/PI3K pathways Acrylamide, Piperazinyl Covalent inhibition, improved solubility

Key Observations :

  • Fluorine Impact : Fluorophenyl groups (Example 83) may enhance binding to hydrophobic enzyme pockets compared to the target compound’s methylbenzyl .
  • Acetamide vs.

Preparation Methods

Vilsmeier Reagent-Mediated Cyclization

The core structure is efficiently constructed using a one-flask procedure adapted from MDPI. 5-Aminopyrazole derivatives react with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent, facilitating formylation and subsequent cyclization.

Optimized Protocol :

  • Reactants : 5-Aminopyrazole (1.0 equiv), PBr₃ (3.0 equiv), DMF (2 mL).
  • Conditions : 60°C for 1–2 hours, followed by reflux with hexamethyldisilazane (HMDS, 3.0 equiv) at 70–80°C for 3–5 hours.
  • Yield : 91% for unsubstituted pyrazolo[3,4-d]pyrimidine.

This method avoids isolation of intermediates, enhancing efficiency. Alternative amides (e.g., N,N-diethylformamide) reduce yields to 69–78%.

Introduction of the 3-Methylbenzyl Group

Alkylation at Position 5

Position 5 of the pyrazolo[3,4-d]pyrimidine core undergoes alkylation with 3-methylbenzyl bromide under basic conditions. A patent by WO2002059126A1 details similar substitutions using benzyl halides.

Procedure :

  • Reactants : Pyrazolo[3,4-d]pyrimidine (1.0 equiv), 3-methylbenzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).
  • Solvent : Anhydrous DMF or acetonitrile.
  • Conditions : 80°C for 12 hours under nitrogen.
  • Yield : 89%.

Regioselectivity is ensured by the electron-deficient nature of position 5, favoring nucleophilic attack.

Installation of the N-Ethylacetamide Side Chain

Ethylamine Coupling and Acetylation

The N-ethylacetamide moiety is introduced in two stages:

  • Amination : Reaction of 1-chloropyrazolo[3,4-d]pyrimidine with ethylenediamine.
  • Acetylation : Treatment with acetic anhydride.

Step 1: Amination :

  • Reactants : 1-Chloro intermediate (1.0 equiv), ethylenediamine (3.0 equiv).
  • Conditions : Reflux in ethanol for 6 hours.
  • Yield : 85%.

Step 2: Acetylation :

  • Reactants : Ethylamine intermediate (1.0 equiv), acetic anhydride (1.5 equiv).
  • Catalyst : Pyridine (1.0 equiv).
  • Conditions : Room temperature, 2 hours.
  • Yield : 94%.

Integrated Synthetic Pathway and Data Summary

Table 1. Optimized Reaction Conditions and Yields

Step Reaction Reactants/Conditions Yield Source
1 Core cyclization 5-Aminopyrazole, PBr₃, DMF, HMDS, 70–80°C 91%
2 5-(3-Methylbenzyl) addition 3-Methylbenzyl bromide, K₂CO₃, DMF, 80°C 89%
3 Ethylamine coupling Ethylenediamine, ethanol, reflux 85%
4 Acetylation Acetic anhydride, pyridine, rt 94%

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Mechanism

The Vilsmeier reagent (formed from DMF and PBr₃) electrophilically activates the 5-aminopyrazole, enabling formylation at the 4-position. Subsequent cyclization with HMDS proceeds via nucleophilic attack of the amide nitrogen, forming the pyrimidine ring.

Byproduct Formation During Alkylation

Competing O-alkylation is suppressed using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .
  • Catalysts : Bases such as potassium carbonate or triethylamine are critical for deprotonation and intermediate stabilization .
  • Temperature control : Reactions are often conducted at 60–80°C for 12–24 hours to balance yield and purity .
    • Optimization : Use HPLC or TLC to monitor progress. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of acetylating agents) to minimize side products .

Q. Which spectroscopic techniques are used to confirm the molecular structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm, pyrazolo-pyrimidine aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT or ATP-based assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Antimicrobial testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodology :

  • Substituent variation : Modify the 3-methylbenzyl group (e.g., halogenation, methoxy substitution) and acetamide chain (e.g., alkyl/aryl substitutions) .

  • Biological testing : Compare IC50 values across analogs (see Table 1).

  • Computational modeling : Use AutoDock or Schrödinger Suite to predict binding interactions with kinases (e.g., EGFR, VEGFR2) .

    Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives

    Substituent (R)Biological Activity (IC50, µM)TargetReference
    3-Methylbenzyl12.5 (Anticancer)HeLa Cells
    4-Chlorophenyl8.7 (Kinase Inhibition)EGFR
    4-Methoxyphenyl18.9 (Anti-inflammatory)COX-2

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

  • Experimental controls : Standardize assay conditions (pH, temperature, co-factor concentrations) .
  • Orthogonal validation : Combine enzyme-linked immunosorbent assays (ELISA) with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .

Q. How can in vivo pharmacokinetics (PK) and toxicity be evaluated?

  • PK studies : Administer orally (10–50 mg/kg) to rodent models; collect plasma samples for LC-MS/MS analysis of bioavailability and half-life .
  • Toxicity screening : Conduct acute toxicity tests (OECD Guideline 423) and histopathological analysis of liver/kidney tissues .

Q. What computational approaches predict off-target interactions or metabolic pathways?

  • Molecular docking : Screen against the P450 enzyme family (e.g., CYP3A4) to assess metabolic stability .
  • QSAR modeling : Train models on datasets from PubChem or ChEMBL to predict ADME properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.